N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide (CAS: 321977-88-2) is a benzamide derivative characterized by a dihydrothiophene sulfone moiety and a 4-methoxyphenyl substituent. Its molecular formula is C₁₈H₁₆FNO₄S, with a molecular weight of 361.387 g/mol . The structure features a benzamide core linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group and an N-bound 4-methoxyphenyl ring. This compound lacks defined stereocenters, as noted in its structural description .
Key structural attributes influencing its properties include:
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h2-12,16H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHNLOIJPATEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₆ClN₁O₄S
- Molecular Weight : Approximately 345.81 g/mol
- Key Functional Groups :
- Dioxido thienyl moiety
- Methoxyphenyl group
- Chloro substituent
These structural features suggest a potential for diverse biological activities, particularly in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains. The presence of the dioxido and chloro groups may enhance its reactivity and interaction with microbial targets.
- Anti-inflammatory Effects : The compound's structure indicates potential anti-inflammatory properties, although detailed studies are necessary to confirm these effects.
- Anticancer Activity : Similar compounds have shown promise in cancer therapy, indicating that this compound may also interact with cancer-related pathways .
Summary of Biological Activities
The mechanisms underlying the biological activities of this compound may involve:
- Nucleophilic Substitution Reactions : The chloro group can participate in nucleophilic attacks, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
- Interaction with Enzymes : There is a possibility of interaction with various enzymes involved in inflammation and cancer progression, which warrants further investigation .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on derivatives of benzamide showed that compounds similar to this compound exhibited significant antimicrobial activity. The study highlighted the importance of functional groups in enhancing efficacy against specific bacterial strains.
- Cancer Therapeutics Research : Research into benzamide derivatives has indicated their potential as RET kinase inhibitors. Compounds sharing structural similarities with this compound were evaluated for their ability to inhibit cell proliferation driven by oncogenic mutations .
Comparison with Similar Compounds
4-Chloro Derivative (CID 4263295)
- Formula: C₁₈H₁₆ClNO₄S.
- Structural difference : Chlorine replaces fluorine at the benzamide’s para position.
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and metabolic stability. No direct biological data are available, but halogen substitutions often influence target selectivity .
Fluoro vs. Chloro Comparison
| Property | 4-Fluoro Derivative | 4-Chloro Derivative |
|---|---|---|
| Molecular Weight | 361.387 g/mol | 377.84 g/mol |
| LogP (Predicted) | ~3.2 (estimated) | ~3.8 (estimated) |
| Electrophilicity | Moderate (F) | Higher (Cl) |
Heterocyclic Benzamide Derivatives
Imidazole-Based Analogues ()
- Example: 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e).
- Key features: Imidazole ring with cyano substituents replaces the dihydrothiophene sulfone.
- Properties :
1,3,4-Oxadiazole Derivatives (LMM5, LMM11)
- Example : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide).
- Key features : Oxadiazole core with sulfamoyl and methoxyphenyl groups.
- Bioactivity : Antifungal activity against C. albicans via thioredoxin reductase inhibition .
Benzamides with Modified Substituents
Antioxidant Thiourea Derivatives ()
- Example: H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide).
- Key features : Thiourea linkage instead of sulfone.
Anti-Hyperglycemic Derivatives ()
- Example : Compound 29 ((E)-N-(4-(2-(4-Methoxyphenyl)acetamido)phenyl)-4-(3-(4-methoxyphenyl)acryloyl)benzamide).
- Key features : Acryloyl group enhances conjugation and PTP1B inhibition (IC₅₀: 0.89 µM).
- Comparison : The target compound’s sulfone group may reduce enzymatic interaction compared to acryloyl’s electrophilic nature .
Structural Analogues with Piperazine Moieties ()
- Example : 3j (N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide).
- Key features : Piperazine-ethoxyethyl chain replaces dihydrothiophene sulfone.
- Bioactivity : Designed as D3 receptor ligands; structural flexibility enhances CNS penetration .
Discussion of Key Differences and Implications
- Bioactivity: While oxadiazole (LMM5) and thiourea (H10) derivatives show pronounced antifungal and antioxidant activities, the target compound’s biological profile remains unexplored. Its fluorine substituent may offer metabolic advantages over chloro analogues .
- Synthetic Complexity : The dihydrothiophene sulfone moiety requires specialized reagents (e.g., sodium dithionite for reductive cyclization, as in ), whereas imidazole or piperazine derivatives utilize more conventional coupling methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
